

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Brevicidine

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Compound of Interest

Compound Name: *Brevicidine*

Cat. No.: *B15563039*

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Introduction

Brevicidine is a potent, cyclic lipopeptide antibiotic with selective activity against Gram-negative bacteria, including multidrug-resistant strains.[1] Structurally, it is a dodecapeptide containing several D-amino acids and a unique macrolactone ring formed between the side chain of threonine and the C-terminal serine.[1] The N-terminus is acylated with 4-methylhexanoic acid. The synthesis of **Brevicidine** is a critical step for further investigation into its therapeutic potential, structure-activity relationships, and mechanism of action. Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for obtaining synthetic **Brevicidine** in quantities suitable for research and preclinical studies.[1][2]

This application note provides a detailed protocol for the solid-phase synthesis of **Brevicidine** using Fmoc/tBu chemistry, including on-resin cyclization, followed by purification and characterization.

Quantitative Data Summary

The solid-phase synthesis of **Brevicidine** has been successfully achieved with a notable overall yield. The identity and purity of the synthetic peptide are confirmed through analytical techniques.

Parameter	Result	Reference
Overall Yield	9% (over 28 steps)	[2]
Purity (RP-HPLC)	>95%	
Identity Confirmation	¹ H NMR, LC-MS/MS	
Calculated Mass [M-H] ⁻	1517.7910	
Observed Mass	Consistent with calculated mass	

Experimental Protocols

Materials and Reagents

- Resin: 2-Chlorotrityl (2-CT) chloride resin
- Fmoc-Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-Orn(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Asn(Trt)-OH
- Lipid: 4-methylhexanoic acid
- Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Diethyl ether
- Coupling Reagents: Benzoyl chloride, BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate)
- Bases: N,N-Diisopropylethylamine (DIPEA)
- Deprotection Reagent: 20% Piperidine in DMF (v/v), 10% Piperidine in DMF for sensitive steps
- Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)
- Allyl Deprotection: Pd(PPh₃)₄, Phenylsilane (PhSiH₃)

Protocol for Brevicidine Solid-Phase Peptide Synthesis

This protocol is based on the successful on-resin cyclization strategy for **Brevicidine** synthesis.

1. Resin Preparation and First Amino Acid Loading:

- Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
- Load the first amino acid, Fmoc-Ser-OAll, onto the resin via its side-chain hydroxyl group. Use DIPEA in DCM and allow the reaction to proceed for 24 hours at 45°C to achieve optimal loading.
- Cap any unreacted chloro groups on the resin using a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
- Wash the resin thoroughly with DCM and DMF.

2. Linear Tetrapeptide Assembly (On-Resin):

- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin with DMF and DCM.
- Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Gly-OH, Fmoc-Ile-OH, Fmoc-Thr(tBu)-OH) using a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA) in DMF and couple to the deprotected resin for 2 hours. Monitor coupling completion with a Kaiser test.
- Repeat steps 2.1 and 2.2 for the subsequent amino acids to assemble the linear tetrapeptide (Thr-Ile-Gly-Ser).

3. On-Resin Macrolactonization (Modified Yamaguchi Esterification):

- Allyl Deprotection: Remove the C-terminal allyl ester from the serine residue using Pd(PPh₃)₄ and PhSiH₃ in DCM.
- Cyclization: Perform an on-resin modified Yamaguchi esterification to form the macrolactone. Treat the resin-bound tetrapeptide with benzoyl chloride and DIPEA in an appropriate solvent

and heat to 60°C for 24 hours to drive the cyclization to completion.

4. Elongation of the Peptide Chain:

- Fmoc Deprotection (Threonine): Use milder deprotection conditions (10% piperidine in DMF) for the first Fmoc removal from the threonine residue of the macrocycle to minimize the risk of O → N acyl migration.
- Peptide Elongation: Continue the peptide chain elongation by sequentially coupling the remaining Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-Orn(Boc)-OH, Fmoc-Gly-OH, Fmoc-D-Orn(Boc)-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-D-Tyr(tBu)-OH, Fmoc-D-Asn(Trt)-OH) using standard Fmoc-SPPS protocols (20% piperidine in DMF for deprotection, HBTU/DIPEA or HATU/DIPEA for coupling).

5. N-Terminal Lipidation:

- After the final Fmoc deprotection, couple 4-methylhexanoic acid to the N-terminal D-asparagine residue using a standard coupling protocol.

6. Cleavage and Global Deprotection:

- Wash the fully assembled lipopeptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
- Filter the resin and collect the filtrate.

7. Purification and Characterization:

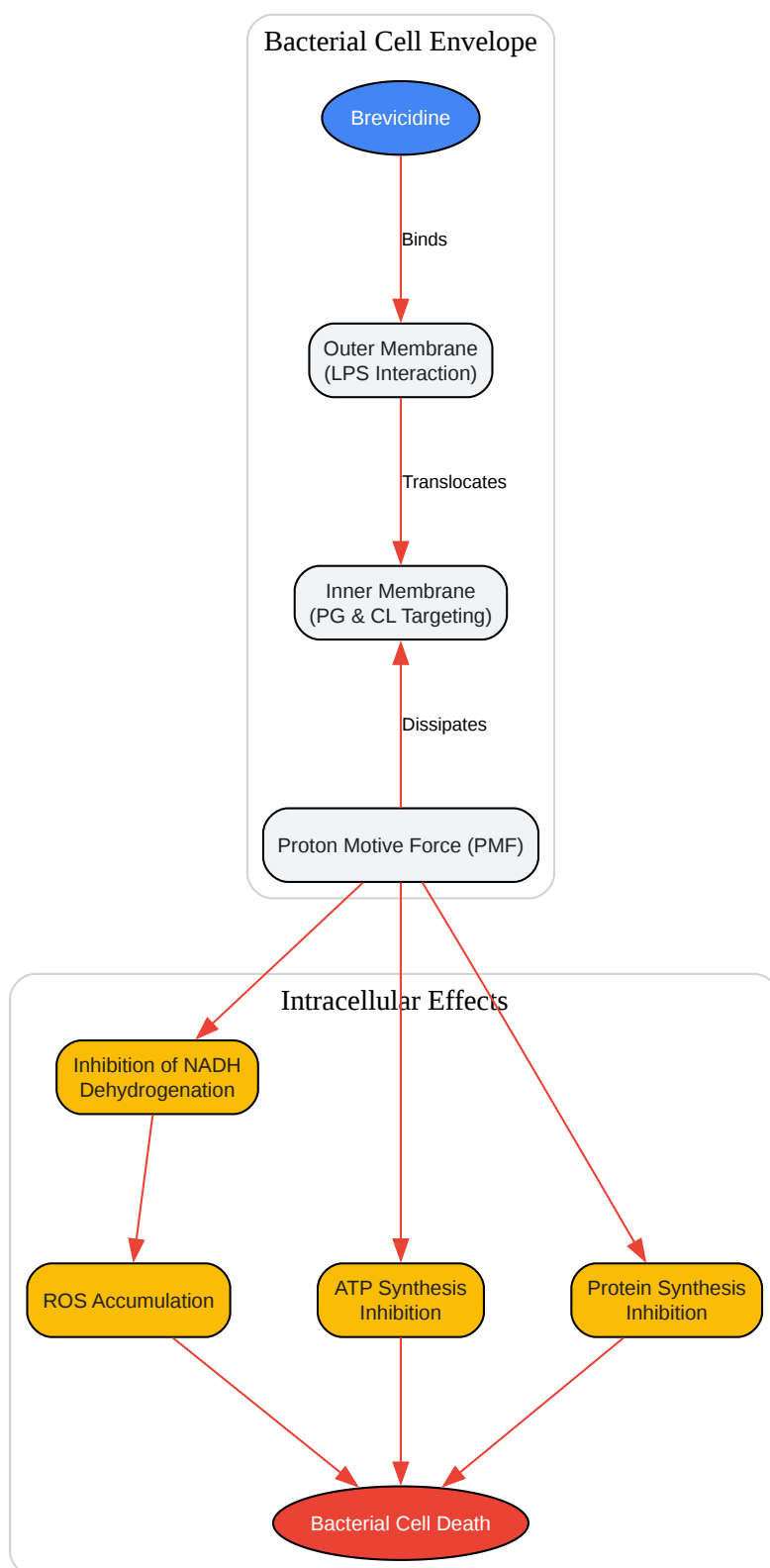
- Precipitate the crude peptide from the cleavage filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide and wash with cold ether.
- Purify the crude **Brevicidine** by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

- Lyophilize the pure fractions to obtain the final product as a white powder.
- Characterize the purified **Brevicidine** by analytical RP-HPLC for purity assessment and by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the molecular weight.

Visualizations

Brevicidine SPPS Workflow





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References

- 1. chemrxiv.org [chemrxiv.org]
- 2. rsc.org [rsc.org]
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